molecular formula C20H18N2OS B5877380 N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5877380
M. Wt: 334.4 g/mol
InChI Key: GSKNNWJDTSPSSZ-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamides. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a naphthalene ring and a carbamothioyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with 2,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound inhibits the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide stands out due to its specific structural features, such as the presence of both a naphthalene ring and a carbamothioyl groupAdditionally, its selective activity against drug-resistant strains of Mycobacterium tuberculosis highlights its potential as a valuable therapeutic agent .

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-10-11-14(2)18(12-13)21-20(24)22-19(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKNNWJDTSPSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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